molecular formula C19H19ClN4O3 B11392235 3-(4-Chlorophenyl)-1-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

3-(4-Chlorophenyl)-1-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B11392235
M. Wt: 386.8 g/mol
InChI Key: YFONQPUCYKUFRW-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, ethylating agents, and oxadiazole precursors. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other chlorophenyl derivatives and oxadiazole-containing molecules, each with their own set of characteristics and applications .

This detailed overview provides a comprehensive understanding of 1-(4-CHLOROPHENYL)-3-ETHYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA, highlighting its significance in various fields of research and its potential for future applications

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C19H19ClN4O3/c1-3-24(19(25)21-15-8-6-14(20)7-9-15)12-17-22-18(23-27-17)13-4-10-16(26-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

YFONQPUCYKUFRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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